molecular formula C12H14O4 B12670060 5-(Isopropyl)-4-methylphthalic acid CAS No. 84029-87-8

5-(Isopropyl)-4-methylphthalic acid

Cat. No.: B12670060
CAS No.: 84029-87-8
M. Wt: 222.24 g/mol
InChI Key: JXJMQLWUVREZGB-UHFFFAOYSA-N
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Description

5-(Isopropyl)-4-methylphthalic Acid (CAS 84029-87-8) is an organic compound with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol . This substituted phthalic acid features both isopropyl and methyl functional groups on the aromatic ring, presenting a multi-functional building block for synthetic organic chemistry applications . Researchers value this compound for its potential in developing more complex molecular architectures, particularly in pharmaceutical and materials science research. The compound's structural motifs are commonly explored in the synthesis of specialty chemicals and intermediates for active pharmaceutical ingredients (APIs). As a phthalic acid derivative, it offers two carboxylic acid groups that can undergo various reactions, including esterification and amidation, to create novel polymers, ligands, or bioactive molecules . The specific substitution pattern may influence its physical properties, with a calculated density of approximately 1.229 g/cm³ . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84029-87-8

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-methyl-5-propan-2-ylphthalic acid

InChI

InChI=1S/C12H14O4/c1-6(2)8-5-10(12(15)16)9(11(13)14)4-7(8)3/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

JXJMQLWUVREZGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)C(=O)O)C(=O)O

Origin of Product

United States

Chemical Transformations and Reactivity of 5 Isopropyl 4 Methylphthalic Acid

Decarboxylative Functionalization Reactions

Decarboxylation involves the removal of a carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this process can be a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Studies of CO2 Extrusion

The decarboxylation of aromatic carboxylic acids is not a spontaneous process and generally requires energy input, often in the form of heat or catalysis. For phthalic acid and its derivatives, the presence of two adjacent carboxylic acid groups influences the reactivity. While thermal decarboxylation is possible, it often requires harsh conditions.

Mechanistic studies on related aromatic acids suggest that decarboxylation can proceed through several pathways. In some bacterial systems, the decarboxylation of o-phthalic acids has been shown to occur. nih.govasm.orgnih.gov For instance, certain bacteria can convert phthalic acid to benzoic acid. nih.govasm.org One proposed mechanism involves an initial reduction of the aromatic ring to a dihydrophthalic acid intermediate, followed by an oxidative decarboxylation to yield benzoic acid. nih.govasm.org

For non-biological systems, decarboxylation is often facilitated by metal catalysts or photoredox conditions, which help to generate radical intermediates. The stability of the resulting aryl radical or anion is a key factor in the feasibility of the reaction.

Photoredox Catalysis in Decarboxylative Processes

Visible-light photoredox catalysis has emerged as a mild and efficient method for the decarboxylation of carboxylic acids. rsc.orgsioc.ac.cnresearchgate.netorganic-chemistry.org This technique uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes.

For aryl carboxylic acids, the general mechanism involves the oxidation of the carboxylate to an aroyloxy radical by the photoexcited catalyst. rsc.orgresearchgate.net This aroyloxy radical can then undergo rapid extrusion of CO2 to form an aryl radical. rsc.orgresearchgate.net This highly reactive aryl radical can then participate in various bond-forming reactions. To prevent unproductive side reactions, such as the aroyloxy radical abstracting a hydrogen atom, the reaction can be designed to form an intermediate, like an acyl hypobromite, in situ. rsc.orgresearchgate.net

Dual catalytic systems, combining photoredox catalysis with another catalyst (e.g., nickel or palladium), have expanded the scope of these reactions, allowing for the cross-coupling of alkyl radicals (generated from aliphatic carboxylic acids) with aryl halides. sioc.ac.cnnih.gov In such systems, the photocatalyst generates the radical, which then enters the catalytic cycle of the transition metal. sioc.ac.cnnih.gov

Table 1: Examples of Photoredox-Catalyzed Decarboxylative Reactions of Aryl Carboxylic Acids

Aryl Carboxylic AcidCatalyst SystemReaction TypeProduct TypeReference
Benzoic Acid DerivativesIr(ppy)3 / BaseHalogenationAryl Halides researchgate.net
Amino Acids / α-Oxy AcidsIr[dF(CF3)ppy]2(dtbbpy)PF6 / NiCl2·glymeArylationAryl-substituted products nih.gov
Aliphatic Carboxylic AcidsRu(bpy)3Cl2 / BaseAlkenylationAlkenes sioc.ac.cn

This table presents data for analogous compounds to infer the potential reactivity of 5-(isopropyl)-4-methylphthalic acid.

Electrochemical Decarboxylative Transformations

Electrochemical methods offer a green and sustainable alternative for decarboxylation, as they use electricity as a "reagent," avoiding the need for chemical oxidants. rsc.orgresearchgate.netnih.govgre.ac.uk Anodic oxidation of a carboxylate anion can lead to a carboxyl radical, which then decarboxylates to form a carbon-centered radical (the Kolbe reaction). nih.govgre.ac.uk

This radical can then be further oxidized at the anode to a carbocation, which can be trapped by various nucleophiles to form new bonds. rsc.org This approach has been used for C-O and C-N bond formation. rsc.org The high concentration of radicals generated near the electrode surface can also lead to radical-radical recombination reactions. nih.govgre.ac.uk

Electrochemical decarboxylation has been applied to a range of carboxylic acids, including aromatic ones, to achieve transformations like fluorination and the formation of ethers. rsc.orgresearchgate.net

Derivatization Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound are expected to undergo typical reactions of this functional group, such as esterification and amidation, to form a variety of derivatives.

Esterification Reactions and Mechanisms

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. The reaction is typically catalyzed by a strong acid. The mechanism, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.

For phthalic acid and its derivatives, both one (monoester) or both (diester) carboxylic acid groups can be esterified. The synthesis of mixed esters, where the two carboxylic acid groups are esterified with different alcohols, can also be achieved. google.com Phthalate (B1215562) esters are widely used as plasticizers. nih.govnih.gov

Table 2: Conditions for Esterification of Phthalic Acid Analogs

Carboxylic AcidAlcoholCatalystConditionsProductReference
Phthalic Anhydride (B1165640)Various Alcohols---HeatingPhthalate Esters nih.govnih.gov
Phthalic AcidMixture of AlcoholsAcid CatalystHeatingMixed Dialkyl Phthalates google.com
4-[Alkylcarbophenoxy]phthalic AnhydridePolyhydric Alcohols---Heating in SolventPolyol Esters google.com

This table presents data for analogous compounds to infer the potential reactivity of this compound.

Amidation and Imide Formation

Phthalic acids and their anhydrides react with amines to form amides and imides. The reaction of phthalic anhydride with a primary amine typically proceeds through an initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate. nih.govajchem-a.com Subsequent heating of this intermediate leads to the elimination of water and the formation of a cyclic phthalimide (B116566). nih.govorganic-chemistry.orgresearchgate.netrsc.orgturito.com

This reaction is the basis of the Gabriel synthesis of primary amines, where the phthalimide anion is used as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org The resulting N-alkylphthalimide can then be hydrolyzed to release the primary amine.

The reaction can be carried out under various conditions, including in the presence of a Lewis acid or under microwave irradiation to accelerate the process. organic-chemistry.org

Table 3: Synthesis of Imides from Phthalic Anhydride and Amines

AmineCatalyst/ConditionsProductReference
Primary AminesAcetic Acid, HeatN-Substituted Phthalimides researchgate.net
Primary AminesTaCl5-silica gel, MicrowaveN-Substituted Phthalimides organic-chemistry.org
GlycinamidePyridine, then Acetic AnhydrideN-(Carbamoylmethyl)phthalimide nih.gov
2-AminobenzylaminePyridine, RefluxN-(2-Aminobenzyl)phthalimide nih.gov

This table presents data for analogous compounds to infer the potential reactivity of this compound.

Oxidative Transformations and Pathways

The oxidative transformation of aromatic hydrocarbons is a critical area of study, particularly in atmospheric chemistry, due to its role in the formation of secondary organic aerosols. This compound, as a substituted aromatic compound, is subject to various oxidative processes, from its formation from precursor molecules to its degradation into more highly oxidized substances.

This compound is understood to be a secondary product, formed in the atmosphere through the oxidation of parent hydrocarbon compounds. Research has identified phthalic acid and its methylated derivatives, such as 4-methylphthalic acid, as oxidation products of naphthalene (B1677914) and methylated naphthalenes. helsinki.firsc.org Similarly, alkylated benzenes are recognized precursors to a variety of oxidized aromatic compounds, including dicarboxylic acids. helsinki.firsc.org

The formation pathway for this compound likely involves the atmospheric oxidation of a precursor aromatic hydrocarbon containing the requisite carbon skeleton, such as an isopropyl- and methyl-substituted naphthalene or benzene (B151609) derivative. The oxidation process typically involves atmospheric oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). rsc.org For instance, an appropriately substituted alkylbenzene would undergo side-chain oxidation to form the two carboxylic acid groups that characterize the phthalic acid structure.

A plausible synthetic route in an industrial or laboratory setting for related structures involves the introduction of alkyl groups onto an aromatic ring. For example, an isopropyl group can be added to an aromatic compound through a two-step process involving Friedel-Crafts acylation followed by a reduction reaction (e.g., Wolff-Kishner or Clemmensen reduction). This suggests that a potential precursor like 4-methylbenzoic acid could be transformed into the target molecule through a sequence of alkylation and oxidation steps.

Table 1: General Formation Pathways from Aromatic Precursors

Precursor ClassGeneral TransformationOxidants
Methylated NaphthalenesOxidation of the aromatic ring system and alkyl side chainsOH, O₃, NO₃
Alkylated BenzenesOxidation of alkyl side chains to carboxylic acidsOH, O₃, NO₃

Recent atmospheric research has highlighted that the oxidation of aromatic hydrocarbons can lead to the formation of highly oxygenated molecules (HOMs) through autoxidation. d-nb.infocopernicus.org This process is significant as HOMs have extremely low volatility and play a crucial role in the formation and growth of new atmospheric particles. helsinki.fi The autoxidation mechanism is initiated by the reaction of an aromatic compound with an OH radical. d-nb.infocopernicus.org This is followed by the addition of molecular oxygen (O₂) to form a peroxy radical (RO₂). rsc.orgd-nb.info

This peroxy radical can then undergo an intramolecular hydrogen shift, creating a new carbon-centered radical, which rapidly reacts with another O₂ molecule. d-nb.info This cycle of H-abstraction and O₂ addition can repeat, leading to a rapid increase in the oxygen content of the molecule without fragmentation of the carbon skeleton, producing HOMs with O:C ratios up to 1.09. d-nb.infocopernicus.org While specific studies on the autoxidation of this compound are not detailed in the provided results, it is expected to undergo similar processes as it belongs to the class of anthropogenic aromatic compounds known to be HOM precursors. rsc.orgcopernicus.org The presence of alkyl substituents on the aromatic ring can influence the specific pathways and products of autoxidation.

Table 2: Key Steps in the Autoxidation of Aromatic Compounds

StepDescriptionKey Species Involved
Initiation Reaction of the aromatic precursor with an oxidant, typically an OH radical.Aromatic Hydrocarbon, OH Radical
O₂ Addition The resulting radical rapidly adds molecular oxygen to form a peroxy radical (RO₂).Carbon-centered Radical, O₂
Propagation (H-Shift) Intramolecular hydrogen abstraction by the peroxy radical group to form a hydroperoxide and a new carbon-centered radical (QOOH).RO₂ Radical
Further O₂ Addition The new radical site adds another molecule of O₂, continuing the oxidation cycle.QOOH Radical, O₂
Termination The reaction chain terminates through various radical-radical reactions.RO₂, HO₂ Radicals

Acid-Catalyzed Reactions and Substituent Effects

The reactivity of this compound in acid-catalyzed reactions is governed by the electronic effects of its four substituents on the aromatic ring. The substituents are two carboxylic acid groups, a methyl group, and an isopropyl group. These groups exert distinct activating or deactivating effects, influencing the molecule's behavior in reactions such as electrophilic aromatic substitution and esterification.

Carboxylic Acid Groups (-COOH): These are powerful electron-withdrawing groups. Through both inductive and resonance effects, they strongly deactivate the benzene ring towards electrophilic attack. They are meta-directing substituents. The presence of two such groups makes further electrophilic substitution on the ring highly unfavorable. libretexts.org

Alkyl Groups (-CH₃, -CH(CH₃)₂): The methyl and isopropyl groups are electron-donating groups through an inductive effect. They are activating substituents, making the ring more susceptible to electrophilic attack. ksu.edu.sa They direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

In this compound, the strong deactivating effect of the two adjacent carboxylic acid groups would dominate, making reactions like Friedel-Crafts alkylation or acylation, which require an activated ring, very difficult. libretexts.org The activating methyl and isopropyl groups are positioned ortho and para to the same ring carbons, but their influence is largely overridden by the deactivating carboxyls.

However, the carboxylic acid functional groups themselves can readily participate in acid-catalyzed reactions. A primary example is Fischer esterification, where reacting the dicarboxylic acid with an alcohol (e.g., isopropyl alcohol) in the presence of a strong acid catalyst (like sulfuric acid or triflic acid) would yield the corresponding diester. ejaet.comgoogle.com The reaction conditions would determine whether a mono- or di-ester is formed.

Table 3: Substituent Effects on the Aromatic Ring of this compound

SubstituentPositionElectronic EffectInfluence on Electrophilic Aromatic Substitution
Carboxylic Acid1 & 2Electron-withdrawingStrongly Deactivating, Meta-directing
Methyl4Electron-donatingActivating, Ortho/Para-directing
Isopropyl5Electron-donatingActivating, Ortho/Para-directing

Advanced Analytical Methodologies for Substituted Phthalic Acids

Chromatographic Separation Techniques

Chromatography is the primary tool for separating substituted phthalic acids from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the specific properties of the analytes.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) for Complex Mixtures

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating aromatic carboxylic acids based on their hydrophobicity. helixchrom.com For compounds like 5-(Isopropyl)-4-methylphthalic acid, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. researchgate.netnih.gov The separation mechanism involves the partitioning of the analyte between the stationary and mobile phases. The retention of acidic compounds in RP-HPLC is highly dependent on the pH of the mobile phase; acidic conditions suppress the ionization of carboxylic acid groups, leading to increased retention and stronger interaction with the non-polar stationary phase. glsciences.com

Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve effective separation of multiple components in a complex mixture. nih.gov For instance, a gradient system using methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) allows for the elution of a wide range of compounds with varying polarities. researchgate.netnih.gov Detection is commonly performed using a UV detector, as the benzene (B151609) ring in phthalic acid derivatives absorbs UV light. researchgate.net

Typical RP-HPLC Parameters for Phthalic Acid Analysis

Parameter Typical Setting Source(s)
Column Reversed-phase C18 researchgate.netnih.gov
Mobile Phase Methanol/Water or Acetonitrile/Buffer (e.g., phosphate, ammonium acetate) researchgate.netglsciences.com
Elution Mode Gradient or Isocratic nih.govglsciences.com
Detector UV-Vis Detector (e.g., at 230-254 nm) researchgate.netglsciences.com

| Flow Rate | 0.2 - 1.0 mL/min | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. rsc.org However, dicarboxylic acids such as this compound are non-volatile due to their high polarity and the tendency to form hydrogen bonds. research-solution.comsigmaaldrich.com Therefore, a derivatization step is mandatory to convert the polar carboxyl groups into less polar, more volatile ester or silyl (B83357) derivatives prior to GC-MS analysis. rsc.orgresearchgate.net

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column (e.g., HP-5MS). uin-alauddin.ac.id The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for highly confident identification and quantification. phcogj.com GC-MS offers excellent sensitivity and selectivity, making it suitable for trace-level analysis in complex environmental or biological samples. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC), often coupled with tandem mass spectrometry (UHPLC-MS/MS), represents a significant advancement over conventional HPLC. nih.gov UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and pressures, resulting in much faster analysis times and improved resolution and sensitivity. nih.gov

For the analysis of substituted phthalic acids, UPLC provides a high-throughput alternative to HPLC. A validated method for phthalate (B1215562) metabolites, for example, uses a simple "dilute-and-shoot" approach after enzymatic hydrolysis, followed by rapid analysis via UHPLC-MS/MS. nih.gov Such methods can achieve low limits of quantification, often in the nanogram-per-milliliter range, making them ideal for biomonitoring studies. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique, particularly GC. research-solution.com For carboxylic acids, the primary goals are to increase volatility, improve thermal stability, and enhance detector response. rsc.orgresearch-solution.com

Esterification for GC Analysis

Esterification is the most common derivatization method for analyzing carboxylic acids by GC. rsc.orgchromtech.com This reaction converts the polar carboxyl groups (-COOH) into non-polar ester groups (e.g., methyl esters, -COOCH₃). sigmaaldrich.com The resulting esters are significantly more volatile and less prone to adsorption within the GC system. sigmaaldrich.com

A widely used reagent for this purpose is boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in an alcohol like methanol or butanol. rsc.orgsigmaaldrich.com The reaction is typically carried out by heating the sample with the reagent for a short period. research-solution.com Following the reaction, the esters are extracted into a non-polar solvent, such as hexane, before being injected into the GC-MS. sigmaaldrich.com The choice of alcohol can influence the retention time of the derivative, with butyl esters being less volatile than methyl esters, which can be advantageous in certain separations. researchgate.net

Common Esterification Reagents for Carboxylic Acids

Reagent Typical Alcohol Key Features Source(s)
Boron Trifluoride (BF₃) Methanol, Butanol Common and effective acid catalyst for esterification. rsc.orgaocs.org
Boron Trichloride (BCl₃) Methanol A strong catalyst that facilitates rapid and quantitative reaction. sigmaaldrich.com
Methanolic HCl Methanol Prepared by bubbling dry HCl gas into methanol; widely used. aocs.org

| Methanolic H₂SO₄ | Methanol | Strong acid catalyst for both esterification and transesterification. | aocs.org |

Silylation for Hydroxyl Group Derivatization

Silylation is another highly effective and widely used derivatization technique, especially for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH), carboxyl (-COOH), and amine (-NH₂) groups. chromtech.commdpi.com The reaction involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity, decreases hydrogen bonding, and increases its volatility and thermal stability. chemcoplus.co.jpresearchgate.net

Reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. researchgate.netmdpi.com Silylation is known for being a fast and efficient reaction that produces derivatives with excellent chromatographic properties. researchgate.net Silylated derivatives are particularly well-suited for GC-MS analysis, often yielding clear and interpretable mass spectra. mdpi.com Compared to esterification, silylation can sometimes offer better reproducibility and lower detection limits for the analysis of dicarboxylic acids. researchgate.net

Theoretical and Computational Chemistry Studies on 5 Isopropyl 4 Methylphthalic Acid

Electronic Structure and Geometric Optimization

The foundational understanding of a molecule's reactivity and physical properties lies in its electronic structure and preferred three-dimensional arrangement of atoms. Computational chemistry offers powerful tools to probe these characteristics with high precision.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 5-(Isopropyl)-4-methylphthalic acid. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape.

Furthermore, DFT is employed to calculate a range of electronic properties that are crucial for understanding chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity. The distribution of these frontier orbitals also reveals likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Data from DFT Calculations on Aromatic Carboxylic Acids

PropertyTypical Calculated Value RangeSignificance
HOMO Energy-6.0 to -7.5 eVElectron-donating ability
LUMO Energy-1.0 to -2.5 eVElectron-accepting ability
HOMO-LUMO Gap4.0 to 6.0 eVChemical reactivity and stability
Dipole Moment2.0 to 4.0 DPolarity and intermolecular interactions

Note: This table presents typical values for aromatic carboxylic acids and is for illustrative purposes, as specific data for this compound is not available.

Semi-Empirical Methods for Orbital and Energy Analysis

Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative to DFT for preliminary computational studies. These methods are parameterized using experimental data to simplify the complex equations of quantum mechanics. They can provide initial insights into orbital energies and molecular geometries, which can then be refined using more rigorous methods like DFT. For large-scale screening or initial conformational analysis of flexible molecules like this compound, semi-empirical methods can be a valuable starting point.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding how a chemical reaction proceeds at a molecular level is fundamental to controlling its outcome. Computational chemistry provides a virtual laboratory to map out reaction pathways and predict their feasibility.

Transition State Characterization and Energy Barrier Calculations

A key application of computational chemistry is the elucidation of reaction mechanisms. This involves identifying the transition state, which is the highest energy point along the reaction coordinate that connects reactants to products. By calculating the structure and energy of the transition state, chemists can determine the activation energy or energy barrier of a reaction. A lower energy barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as esterification or decarboxylation, computational methods could be used to model the step-by-step transformation of the molecule. This would involve locating the transition state for each elementary step and calculating the corresponding energy barrier. This information is invaluable for optimizing reaction conditions to favor a desired product.

Investigation of Substituent Effects on Reaction Pathways and Stability

The isopropyl and methyl groups on the phthalic acid backbone are expected to exert significant electronic and steric effects on its reactivity. The electron-donating nature of these alkyl groups can influence the acidity of the carboxylic acid groups and the reactivity of the aromatic ring towards electrophilic substitution.

Computational studies can systematically investigate these substituent effects. By comparing the calculated properties and reaction barriers of this compound with those of unsubstituted phthalic acid or other derivatives, a quantitative understanding of the role of the isopropyl and methyl groups can be achieved. This can help in predicting how changes in the substitution pattern will affect the molecule's stability and reactivity in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their observed activity or property. In the context of chemical reactivity, QSAR can be used to predict the reactivity of new or untested compounds based on their molecular descriptors.

For a class of compounds like substituted phthalic acids, a QSAR model could be developed to predict properties such as reaction rates, equilibrium constants, or even toxicity. The model would be built using a training set of compounds for which both the chemical structure and the activity are known. The molecular structures would be characterized by a set of calculated descriptors, which can include electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic parameters.

While no specific QSAR models for the chemical reactivity of this compound have been reported, the methodology has been successfully applied to various classes of organic compounds, including phthalic acid esters, to predict properties like biodegradability and toxicity. A hypothetical QSAR study on substituted phthalic acids could provide a predictive tool for designing molecules with desired reactivity profiles.

Molecular Interactions and Specificity via Docking Simulations

Ligand-Enzyme Binding for Biodegradation Mechanism Prediction

The biodegradation of phthalic acid esters (PAEs) is a critical area of environmental research, as these compounds are widespread pollutants. nih.govcsic.es Microbial degradation is a key process in their removal, often initiated by the enzymatic hydrolysis of the ester bonds. nih.govnih.gov For this compound, predicting its interaction with degradative enzymes through molecular docking can offer insights into its environmental fate.

Computational studies on similar phthalate-degrading enzymes have shown that the initial binding is crucial for subsequent catalytic activity. nih.govpjoes.com A hypothetical docking study of this compound with a known phthalate-degrading hydrolase would likely reveal the importance of the carboxyl groups in anchoring the ligand within the enzyme's active site. The isopropyl and methyl groups, being hydrophobic, would be expected to interact with non-polar amino acid residues, potentially influencing the substrate's orientation and, consequently, the efficiency of the degradation process. The specific substitution pattern on the aromatic ring would create a unique steric and electronic profile that dictates its fit and binding affinity for the enzyme's active site.

Table 1: Hypothetical Key Interactions in Ligand-Enzyme Binding for Biodegradation

Interaction TypeInteracting Groups on this compoundPotential Interacting Enzyme Residues
Hydrogen BondingCarboxylic acid groupsArginine, Lysine, Serine, Histidine
Hydrophobic InteractionsIsopropyl group, Methyl group, Aromatic ringLeucine, Isoleucine, Valine, Phenylalanine
Electrostatic InteractionsCarboxylate anions (deprotonated)Positively charged metal ions (if present in active site), Positively charged amino acid residues

It is important to note that while general principles can be applied, the actual biodegradation pathway and the specific enzymes involved would need to be experimentally verified. Computational models, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, have been developed for other PAEs to predict their biodegradability based on their molecular structure. nih.gov

Intermolecular Interactions in Material Science Contexts

In the realm of material science, understanding and controlling intermolecular interactions is fundamental to designing novel materials with desired properties. mdpi.com Phthalic acid and its derivatives are known to form diverse supramolecular structures through hydrogen bonding and other non-covalent interactions. rsc.orgmdpi.comresearchgate.net

Molecular docking and other computational methods can be used to explore potential crystal packing arrangements and to understand how co-crystallization with other molecules might occur. researchgate.net For instance, the interaction of this compound with different co-formers could lead to the formation of new crystalline materials with tailored properties, such as altered solubility or thermal stability.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule and its dynamic behavior are intrinsically linked to its function and interactions.

Conformational analysis of this compound would focus on the rotational freedom around the single bonds, particularly the C-C bonds connecting the isopropyl and carboxylic acid groups to the aromatic ring. The orientation of the two carboxylic acid groups relative to each other and to the plane of the benzene (B151609) ring is a key conformational feature. Due to steric hindrance from the adjacent methyl and isopropyl groups, it is likely that the carboxylic acid groups are twisted out of the plane of the aromatic ring.

Molecular dynamics (MD) simulations can provide a more detailed picture of the molecule's behavior over time in a given environment (e.g., in solution or within a crystal lattice). An MD simulation would reveal the flexibility of the isopropyl group and the dynamic nature of the hydrogen bonding patterns of the carboxylic acids. In solution, the interactions with solvent molecules would be explicitly modeled, showing how the solvent influences the conformational preferences of the molecule. For instance, in a polar solvent, the solvent molecules would compete for hydrogen bonding with the carboxylic acid groups, potentially disrupting the formation of intramolecular or intermolecular hydrogen bonds that might be present in a less polar environment.

MD simulations are also instrumental in refining the understanding of ligand-enzyme interactions obtained from docking studies. By simulating the docked complex over time, one can assess the stability of the predicted binding pose and observe any conformational changes in both the ligand and the enzyme that occur upon binding. pjoes.com

Environmental Fate and Degradation Pathways of Phthalic Acid Derivatives

Biodegradation in Environmental Systems

In soil and aquatic environments, the primary fate of phthalic acid derivatives is biodegradation, mediated by a diverse range of microorganisms. This process is considered the most effective means of their removal from the environment. d-nb.info

Microbial Degradation Mechanisms of Phthalic Acid Esters (PAEs)

The microbial degradation of PAEs is a well-established process that typically occurs in two main steps. sysu.edu.cnnih.gov The initial step involves the hydrolysis of the ester bonds by enzymes called esterases or hydrolases, releasing the corresponding alcohol and phthalic acid. d-nb.infonih.gov This initial hydrolysis can be carried out by a wide variety of bacteria, including species of Micrococcus and Bacillus. d-nb.info

Once phthalic acid is formed, its subsequent degradation can proceed under both aerobic and anaerobic conditions, following distinct metabolic pathways. researchgate.net

Aerobic Degradation: Under aerobic conditions, the benzene (B151609) ring of phthalic acid is hydroxylated by dioxygenase enzymes to form intermediates like protocatechuate. sysu.edu.cnnih.gov This is then followed by ring cleavage, leading to the complete mineralization of the compound to carbon dioxide and water. nih.gov

Anaerobic Degradation: In the absence of oxygen, anaerobic bacteria activate phthalic acid by converting it to a thioester with coenzyme A (CoA). d-nb.info This is followed by decarboxylation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.info

Factors Influencing Biodegradability through Molecular Design

The rate and extent of PAE biodegradation are influenced by several factors related to their molecular structure and the surrounding environmental conditions.

FactorInfluence on BiodegradabilitySupporting Evidence
Alkyl Chain Length Generally, PAEs with shorter alkyl side chains are more readily biodegradable than those with longer chains. nih.govGram-negative bacteria tend to degrade low molecular weight PAEs (C1-C4 side chains), while Gram-positive bacteria have a broader substrate range. nih.gov
pH The pH of the soil or water can significantly affect the rate of PAE degradation. researchgate.netnih.govStudies have shown that pH is a major factor controlling the degradation of dibutyl phthalate (B1215562) in soil. researchgate.net Optimal pH for degradation by specific bacterial strains has been identified (e.g., pH 8.0 for Mycobacterium sp. YC-RL4). nih.gov
Dissolved Organic Matter (DOM) The concentration of DOM in the soil solution can influence the biodegradation of PAEs. researchgate.netExperiments have demonstrated a correlation between DOM levels and PAE degradation rates. researchgate.net
Bioavailability The water solubility and bioavailability of PAEs are critical bottlenecks in their biodegradation. nih.govWhile adsorption to soil can reduce bioavailability, some studies suggest it may not be the primary limiting factor for degradation in certain soils. researchgate.net

These factors highlight the complex interplay between the chemical structure of phthalates and the environmental matrix in determining their ultimate fate.

Photodegradation Processes in Aqueous Environments

In addition to biodegradation, photodegradation can contribute to the removal of phthalic acid derivatives from aqueous environments, particularly in sunlit surface waters. bcrec.id

The direct photolysis of PAEs by UV light can occur, although this process is generally slow for many common PAEs. d-nb.info For instance, the aqueous photolysis half-life of dimethyl phthalate is estimated to be around 3 years. d-nb.info

The efficiency of photodegradation can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO2). bcrec.idnih.gov In TiO2-mediated photocatalysis, the generation of highly reactive hydroxyl radicals is the primary mechanism for the degradation of PAEs. nih.gov These radicals can attack both the alkyl side chains and the aromatic ring of the phthalate molecule, leading to hydroxylation, hydrolysis, and eventual ring-opening, resulting in more complete degradation. nih.govfrontiersin.org The degradation pathways can vary depending on the specific PAE and the photocatalytic system used. frontiersin.org For example, under UV/TiO2 treatment, diethyl phthalate (DEP) can be transformed into ethyl salicylate (B1505791) and phthalic acid, which is then further oxidized. frontiersin.org

Chemical Applications and Utility in Industrial Chemistry

Function as Versatile Chemical Building Blocks in Organic Synthesis

In the field of synthetic organic chemistry, compounds that provide a structural scaffold upon which more complex molecules can be assembled are known as chemical building blocks. cymitquimica.comdaltonresearchmolecules.com 5-(Isopropyl)-4-methylphthalic acid fits this role adeptly. Its dicarboxylic nature allows it to undergo a variety of reactions, such as esterification, amidation, and reduction, at two distinct points. Furthermore, the isopropyl and methyl substituents on the benzene (B151609) ring influence the electronic properties and steric environment of the molecule, which can be used to direct the outcomes of chemical transformations.

The compound serves as a key starting material for producing a range of more complex organic molecules. ontosight.aichemnet.com The presence of the two carboxylic acid groups in an ortho position allows for the formation of a cyclic anhydride (B1165640), 5-(isopropyl)-4-methylphthalic anhydride, which is often a more reactive intermediate for subsequent synthetic steps. alfa-chemistry.com This versatility makes it a valuable precursor in the synthesis of diverse and complex molecular structures.

Precursors in Polymer and Resin Chemistry

Phthalic acids and their anhydrides are fundamental monomers in the polymer industry, most notably in the production of polyester (B1180765) and alkyd resins. This compound can function as a specialty monomer in this context. When it, or its corresponding anhydride, is reacted with polyhydric alcohols (polyols) in a polycondensation reaction, it forms polyester chains.

The incorporation of the 5-(isopropyl)-4-methylphthalic moiety into a polymer backbone can impart specific properties to the resulting material. For instance, related structures like hexahydro-4-methylphthalic anhydride are used to synthesize high-performance thermosetting resins. acs.orggoogle.com The alkyl (isopropyl and methyl) groups can enhance the polymer's solubility in organic solvents, improve its thermal stability, and modify its mechanical properties. Its general classification as a phthalic acid family compound also suggests its potential use as an intermediate in the synthesis of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). ontosight.ai

Integration into Advanced Materials

The unique structure of this compound makes it a candidate for integration into advanced materials where molecular-level design dictates macroscopic function.

Phthalocyanines are large, aromatic macrocyclic compounds that are structurally similar to porphyrins and are renowned for their intense color and exceptional stability. dergipark.org.tr They are widely studied and used in optoelectronic applications, including as dyes in optical data storage, components in photodynamic therapy, and as active materials in organic solar cells and light-emitting diodes (OLEDs).

The synthesis of phthalocyanine (B1677752) molecules is often achieved through the cyclotetramerization of phthalic acid derivatives, such as phthalic anhydrides, phthalimides, or phthalonitriles. thieme-connect.denih.gov In this process, four units of the precursor molecule condense around a central metal ion or template to form the characteristic macrocycle.

When this compound (or its anhydride) is used as the precursor, the resulting phthalocyanine molecule is peripherally substituted with isopropyl and methyl groups. These substituents are crucial for tuning the final properties of the phthalocyanine. They can significantly increase the molecule's solubility in common organic solvents, which is a critical factor for solution-based processing and fabrication of thin-film electronic devices. Furthermore, the bulky nature of these groups can help prevent the undesirable aggregation of phthalocyanine molecules, a phenomenon that often quenches their photo-physical properties. dergipark.org.tr

Intermediates in the Production of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for high-value applications, such as pharmaceuticals, agrochemicals, and specialty dyes. This compound serves as a valuable intermediate in the synthesis of such complex molecules. ontosight.ai Its defined structure provides a ready-made aromatic core that can be elaborated through further chemical reactions.

Patents for related substituted benzoic acid derivatives highlight their utility as intermediates for functional polymer materials, agricultural chemicals, and pharmaceuticals. google.com The structural motifs present in this compound can be found in various biologically active compounds and specialized dyes, making it a key starting point for multi-step synthetic routes.

Catalytic Roles and Applications

While this compound is a crucial building block and intermediate, its direct use as a catalyst is not widely documented in scientific literature. The field of catalysis often employs organometallic complexes or specific organic molecules with functionalities designed for catalytic turnovers, such as certain iodoarenes or specific acids. mdpi.comacs.org The primary utility of this compound lies in its incorporation into the final product's structure rather than in facilitating a reaction in a catalytic manner. However, its acidic nature allows it to function as an acid catalyst in certain reactions, though this is not its primary or specialized application.

Q & A

Q. What are the critical safety protocols for handling 5-(Isopropyl)-4-methylphthalic acid in laboratory settings?

Researchers must adhere to safety data sheet (SDS) guidelines, including:

  • Engineering controls : Use closed systems or local exhaust ventilation to minimize airborne exposure .
  • Personal protective equipment (PPE) : Dust respirators, nitrile gloves, safety glasses, and protective clothing .
  • Storage : Keep in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
  • Spill management : Neutralize with inert absorbents and dispose of as hazardous waste .

Q. How can the structural purity of this compound be verified during synthesis?

Employ a combination of:

  • NMR spectroscopy (1H and 13C) to confirm substituent positions and isomer ratios .
  • FTIR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) with UV detection to quantify impurities (e.g., unreacted precursors) .

Q. What are the primary applications of this compound in environmental research?

It serves as a secondary organic aerosol (SOA) tracer for anthropogenic emissions, particularly from photooxidation of alkylaromatic hydrocarbons (e.g., methyl-naphthalene). Its daytime concentration maxima and lack of correlation with primary combustion tracers (e.g., hopanes) distinguish it from direct emission sources .

Advanced Research Questions

Q. How can researchers differentiate photochemical production of this compound from primary combustion sources in atmospheric samples?

Use multi-marker correlation analysis :

  • Measure correlations with primary tracers (e.g., hopanes, elemental carbon). Low correlation coefficients (<0.3) indicate photochemical origin .
  • Analyze diurnal concentration trends: Daytime maxima under high UV radiation support photochemical pathways .
  • Apply compound-specific isotope analysis (CSIA) to track δ13C signatures, which shift during oxidation .

Q. What experimental strategies optimize the synthesis of this compound to minimize byproducts?

  • Reaction condition tuning : Use anhydrous solvents (e.g., THF) and controlled temperatures (110–130°C) to reduce esterification side reactions .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity for the 4-methyl substitution .
  • Post-synthesis purification : Recrystallize from ethanol-water mixtures (7:3 v/v) to isolate the target compound with >97% purity .

Q. How should discrepancies in source apportionment models be resolved when this compound is linked to both anthropogenic and biogenic sources?

  • Multivariate statistical modeling : Apply positive matrix factorization (PMF) to separate source contributions using co-detected tracers (e.g., phthalic acid for anthropogenic SOA vs. pinonic acid for biogenic SOA) .
  • Temporal-spatial analysis : Compare urban vs. rural sampling sites to isolate anthropogenic influence .

Q. What methodologies are effective in studying the solubility and crystallization kinetics of this compound?

  • High-pressure liquid chromatography (HPLC) : Quantify solubility in binary solvent systems (e.g., acetic acid/water) using isopropyl as an internal standard .
  • Apelblat equation modeling : Fit solubility data to predict temperature-dependent behavior (R² > 0.98 achievable) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs and hydrogen-bonding networks, critical for optimizing crystal morphology .

Methodological Notes

  • Data contradiction analysis : When conflicting source apportionment arises, cross-validate with isotopic (δ13C, δ2H) and oxidative aging markers (e.g., nitrooxy groups) .
  • Advanced characterization : For degradation pathway studies, use LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated derivatives) under controlled UV exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.